molecular formula C26H25N3O B4268956 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B4268956
M. Wt: 395.5 g/mol
InChI Key: PPRUNUPMCVKUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide, also known as EMD 534085, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is a quinoline-based small molecule inhibitor that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound 534085 has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the NS5B polymerase, which is involved in the replication of hepatitis C virus.
Biochemical and Physiological Effects:
This compound 534085 has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. This compound 534085 has also been shown to induce apoptosis in cancer cells, and to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 is its broad range of biological activities, which makes it a useful tool for studying various biological processes. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects, which makes it a useful tool for studying these diseases. Additionally, this compound 534085 has been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of this compound 534085 is its complex synthesis method, which makes it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085. One area of research is the development of analogs of this compound with improved potency and selectivity. Another area of research is the study of the mechanism of action of this compound 534085, which is not fully understood. Additionally, there is potential for the use of this compound 534085 in the treatment of various diseases, including inflammatory diseases, cancer, and viral infections. Further studies are needed to explore the potential therapeutic applications of this compound.

Scientific Research Applications

2-(4-ethylphenyl)-7,8-dimethyl-N-(2-pyridinylmethyl)-4-quinolinecarboxamide 534085 has been widely used in scientific research for its potential therapeutic properties. This compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound 534085 has also been shown to have anti-cancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses such as HIV and hepatitis C virus.

properties

IUPAC Name

2-(4-ethylphenyl)-7,8-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-4-19-9-11-20(12-10-19)24-15-23(22-13-8-17(2)18(3)25(22)29-24)26(30)28-16-21-7-5-6-14-27-21/h5-15H,4,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUNUPMCVKUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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